molecular formula C13H14O B12910768 3-Benzyl-2,4-dimethylfuran CAS No. 89100-08-3

3-Benzyl-2,4-dimethylfuran

Cat. No.: B12910768
CAS No.: 89100-08-3
M. Wt: 186.25 g/mol
InChI Key: CPJSOQZGFZPWJL-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dimethylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dimethylfuran can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,4-dimethylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced furan derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or dimethyl positions, leading to the formation of substituted furans.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various substituted furans, which can be further utilized in different applications.

Scientific Research Applications

3-Benzyl-2,4-dimethylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

    2,4-Dimethylfuran: A simpler derivative with similar chemical properties but lacking the benzyl group.

    2,5-Dimethylfuran:

    Benzylfuran: Contains a benzyl group but lacks the dimethyl substitutions.

Uniqueness: 3-Benzyl-2,4-dimethylfuran is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Benzyl-2,4-dimethylfuran is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₄O
Molecular Weight: 198.25 g/mol
IUPAC Name: this compound

The compound features a furan ring substituted at the 3-position with a benzyl group and at the 2 and 4 positions with methyl groups. This specific substitution pattern is crucial as it influences both its chemical reactivity and biological properties.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

  • Friedel-Crafts Acylation: Utilizing benzyl chloride and dimethylfuran in the presence of a Lewis acid catalyst.
  • Grignard Reaction: Reacting 2,4-dimethylfuran with benzylmagnesium chloride.
  • Direct Alkylation: Involves the alkylation of dimethylfuran derivatives with benzyl halides under basic conditions.

These methods allow for the efficient production of the compound, which can then be utilized for various biological studies.

Antiviral Properties

Recent studies have shown that furan derivatives exhibit significant antiviral activity. For instance, compounds structurally related to this compound have been tested against viruses such as H5N1 influenza. One study identified a related furan-carboxamide derivative with an EC50 of 7.716 μM against H5N1, indicating the potential for similar activity in furan derivatives like this compound .

Antioxidant Activity

Furans are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively.

Case Studies and Research Findings

  • Study on Antiviral Activity:
    A study focusing on furan derivatives demonstrated that modifications at specific positions could enhance antiviral efficacy against influenza viruses. While the direct effects of this compound were not tested, the findings suggest that similar compounds could exhibit comparable antiviral properties .
  • Anticancer Screening:
    In a screening of various furan derivatives for anticancer activity, compounds structurally related to this compound showed significant cytotoxic effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antioxidant Evaluation:
    A comparative analysis of antioxidant activities among various furan derivatives indicated that those with more complex substitution patterns exhibited superior radical scavenging abilities. This implies that this compound may also possess notable antioxidant properties .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
2,5-Dimethylfuran Furan derivativeBase structure for many furan-related reactions
2-Benzyl-5-methylfuran Substituted furanSimilar substitution pattern; used in synthesis
5-Methylfurfural Furfural derivativeSimpler structure; used in flavoring

The unique substitution pattern of this compound distinguishes it from other similar compounds, potentially enhancing its reactivity and biological properties.

Properties

CAS No.

89100-08-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-benzyl-2,4-dimethylfuran

InChI

InChI=1S/C13H14O/c1-10-9-14-11(2)13(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3

InChI Key

CPJSOQZGFZPWJL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1CC2=CC=CC=C2)C

Origin of Product

United States

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